molecular formula C23H24O2 B14755724 7,11-Diphenylspiro[5.5]undecane-1,9-dione CAS No. 1521-72-8

7,11-Diphenylspiro[5.5]undecane-1,9-dione

Cat. No.: B14755724
CAS No.: 1521-72-8
M. Wt: 332.4 g/mol
InChI Key: OPNBDOGDEHAZOE-UHFFFAOYSA-N
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Description

7,11-Diphenylspiro[5.5]undecane-1,9-dione is a spiro compound characterized by a unique structure where two phenyl groups are attached to a spiro[5.5]undecane skeleton. This compound is notable for its intriguing conformational and configurational properties, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Diphenylspiro[5.5]undecane-1,9-dione typically involves a double Michael condensation reaction. This process includes the reaction of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone in the presence of a phase-transfer catalyst under ultrasound irradiation. The reaction is carried out in a dichloromethane-water mixture, yielding the desired product in 51-96% yields over 3-12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

7,11-Diphenylspiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Typically carried out in dichloromethane as the solvent.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products

Scientific Research Applications

7,11-Diphenylspiro[5.5]undecane-1,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,11-Diphenylspiro[5.5]undecane-1,9-dione involves its interaction with various molecular targets, depending on the specific application. For instance, in bromination reactions, the proximity effect plays a significant role, leading to the formation of bridged acetal and ether products . The compound’s unique spiro structure also influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,11-Diphenylspiro[5.5]undecane-1,9-dione is unique due to its specific substitution pattern and the presence of two phenyl groups, which significantly influence its chemical behavior and applications.

Properties

CAS No.

1521-72-8

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

1,5-diphenylspiro[5.5]undecane-3,11-dione

InChI

InChI=1S/C23H24O2/c24-19-15-20(17-9-3-1-4-10-17)23(14-8-7-13-22(23)25)21(16-19)18-11-5-2-6-12-18/h1-6,9-12,20-21H,7-8,13-16H2

InChI Key

OPNBDOGDEHAZOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(CC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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